2,2-Difluoroethanol

Thermodynamics High-pressure chemistry Fluid selection

2,2-Difluoroethanol (DFE, CAS 359-13-7) is a gem-difluorinated C2 alcohol with molecular formula C₂H₄F₂O and molecular weight 82.05 g/mol. It is a colorless liquid at ambient temperature, with a density of 1.296 g/cm³ at 20°C, boiling point of 95–96°C, melting point of –28°C, and flash point of 3°C (37°F).

Molecular Formula C2H4F2O
Molecular Weight 82.05 g/mol
CAS No. 359-13-7
Cat. No. B047519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroethanol
CAS359-13-7
Synonyms2,2-Difluoro-ethanol
Molecular FormulaC2H4F2O
Molecular Weight82.05 g/mol
Structural Identifiers
SMILESC(C(F)F)O
InChIInChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2
InChIKeyVOGSDFLJZPNWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoroethanol (CAS 359-13-7): Physicochemical Baseline and Industrial Procurement Profile


2,2-Difluoroethanol (DFE, CAS 359-13-7) is a gem-difluorinated C2 alcohol with molecular formula C₂H₄F₂O and molecular weight 82.05 g/mol . It is a colorless liquid at ambient temperature, with a density of 1.296 g/cm³ at 20°C, boiling point of 95–96°C, melting point of –28°C, and flash point of 3°C (37°F) [1]. Its predicted pKa is 13.00±0.10, intermediate between ethanol (~15.9) and 2,2,2-trifluoroethanol (~12.4), reflecting the electron-withdrawing effect of the gem-difluoro substitution [2][3]. DFE is miscible with water and common organic solvents and serves as a key intermediate for introducing the –CHF₂ moiety into pharmaceuticals, agrochemicals, and fluoropolymers [1].

2,2-Difluoroethanol Procurement: Why Generic Substitution or Analog Interchange Fails


Fluorinated ethanols—including 2-fluoroethanol (MFE), 2,2-difluoroethanol (DFE), and 2,2,2-trifluoroethanol (TFE)—exhibit non-linear and non-interchangeable behavior across key physicochemical, thermodynamic, and environmental dimensions [1]. The incremental addition of fluorine does not produce incremental changes: DFE occupies a unique middle ground in acidity (pKa 13.00 vs. TFE ~12.4 and ethanol ~15.9) [2], demonstrates distinct hydrogen-bonded network stability (higher T₀ and more pronounced temperature-dependent self-diffusion than either MFE or TFE) [1][3], and displays intermediate atmospheric lifetime (40 days vs. MFE 20 days and TFE 117 days) [4]. These differences directly affect synthetic route reproducibility, chromatographic behavior, extraction efficiency, and environmental compliance—making generic substitution without specification verification a material risk to process outcomes.

2,2-Difluoroethanol Comparative Performance Evidence: Quantitative Differentiation from Analogs and Alternatives


Liquid Compressibility: 2,2-Difluoroethanol vs. 2,2,2-Trifluoroethanol — A Thermodynamic Selection Criterion

Volumetric p-V-T measurements of liquid 2,2-difluoroethanol (DFE) across 278.15–338.15 K and pressures up to 151 MPa demonstrate that DFE is significantly less compressible than 2,2,2-trifluoroethanol (TFE) [1]. The isothermal compressibility (κ_T) of DFE is lower than that of TFE across the measured temperature range, indicating that the difluoroethanol hydrogen-bonded network is less deformable under pressure than the trifluoro analog's network [1].

Thermodynamics High-pressure chemistry Fluid selection

Hydrogen-Bond Network Stability: DFE's Higher Ideal Glass Transition Temperature vs. MFE and TFE

Pulsed gradient spin-echo NMR self-diffusion measurements across the fluoroethanol series reveal that 2,2-difluoroethanol exhibits a markedly higher ideal glass transition temperature (T₀) than either 2-fluoroethanol (MFE) or 2,2,2-trifluoroethanol (TFE) [1]. Additionally, DFE shows a more pronounced temperature dependence of self-diffusion coefficients than the other two fluoroethanols [1]. These observations indicate that the steric conformations in DFE produce more stable hydrogen-bonded structures than those in MFE or TFE [1].

Self-diffusion Hydrogen bonding Material transport

Atmospheric Reactivity and Environmental Fate: OH Radical Reaction Rate Coefficients for Fluoroethanol Series

Gas-phase reaction rate coefficients with OH radicals were determined at 298 K and 1013 mbar using long-path FTIR detection [1]. 2,2-Difluoroethanol (CHF₂CH₂OH) exhibits a k_OH of (4.51±0.06)×10⁻¹³ cm³ molecule⁻¹ s⁻¹, which is intermediate between 2-fluoroethanol (1.42×10⁻¹²) and 2,2,2-trifluoroethanol (1.23×10⁻¹³) [1]. Corresponding atmospheric lifetimes (calculated via 3D chemistry transport model) are 20 days for MFE, 40 days for DFE, and 117 days for TFE [1].

Atmospheric chemistry Environmental persistence GWP assessment

Acidity Hierarchy in Fluoroethanols: pKa Values Define Reactivity Boundaries

The predicted pKa of 2,2-difluoroethanol is 13.00±0.10 . Experimental absolute gas-phase acidity calculations confirm that the acidity of fluoroethanols increases with the number of fluorine substituents, following the order ethanol (~15.9) < 2-fluoroethanol < 2,2-difluoroethanol < 2,2,2-trifluoroethanol (~12.4) [1][2]. DFE occupies a distinct intermediate position, being substantially more acidic than ethanol but less acidic than TFE [1].

Acidity Fluorine effects Conjugate base stability

Azeotrope Formation and Liquid-Liquid Extraction: DFE-Water-Solvent Ternary Behavior

2,2-Difluoroethanol readily forms azeotropes with water during preparation, necessitating solvent-based extraction for purification [1]. Liquid-liquid equilibrium (LLE) data measured at 303.2 K and 101.3 kPa for ternary systems of water + DFE + 1-hexanol/1-heptanol/1-octanol/1-nonanol demonstrate that extraction capacity increases with the carbon chain length of the solvent [1]. Distribution coefficients (D) and separation factors (S) were calculated to quantify extraction performance, with root-mean-square error (RMSD) values below 0.01% for both NRTL and UNIQUAC thermodynamic models [1].

Liquid-liquid equilibrium Azeotrope separation Extraction efficiency

Kinase Inhibitor Synthesis: DFE as a Critical Building Block for High-Potency PI3Kα Modulators

The 2,2-difluoroethyl moiety derived from 2,2-difluoroethanol has been incorporated into advanced kinase inhibitor scaffolds. For example, compound PF-06843195—which contains a 2,2-difluoroethyl carbamate group—demonstrates high PI3Kα potency and unique selectivity across PI3K isoforms and mTOR [1]. The difluoroethylene bridge in DFE-derived structures can mimic a transition state or act as a bioisostere for carbonyl and other functional groups .

Medicinal chemistry Kinase inhibition Fluorine bioisostere

2,2-Difluoroethanol (CAS 359-13-7) Application Scenarios: Procurement-Driven Use Cases


Pharmaceutical Intermediate: Synthesis of Fluorinated Kinase Inhibitors

2,2-Difluoroethanol is procured as a key building block for introducing the 2,2-difluoroethyl moiety into kinase inhibitor scaffolds, as exemplified by the PI3Kα inhibitor PF-06843195 [1]. The difluoroethylene bridge can serve as a metabolically stable bioisostere for carbonyl groups, enhancing target selectivity and pharmacokinetic properties. Users should specify high-purity material (≥97%) with low water content to ensure reproducible synthetic outcomes, given DFE's tendency to form azeotropes with water [2].

Agrochemical Synthesis: Herbicide and Pesticide Intermediate

DFE serves as an intermediate in the synthesis of fluorinated herbicides, insecticides, and fungicides, including its documented role in the production of penoxsulam, a post-emergence rice herbicide developed by Dow AgroSciences [1][2]. Fluorinated derivatives derived from DFE exhibit improved efficacy and environmental stability compared to non-fluorinated analogs. Procurement specifications should include assay purity and residual solvent profiles consistent with agrochemical GMP requirements.

Fluorinated Polymer and Coating Production: Monomer and Solvent

2,2-Difluoroethanol is utilized in the production of fluorinated polymers, including polyvinylidene fluoride (PVDF) and fluorinated elastomers, where it introduces fluorinated side chains that enhance chemical resistance, hydrophobicity, and thermal stability [1]. Fluorinated coatings derived from DFE exhibit water and oil repellency, corrosion resistance, and weatherability for architectural, automotive, and industrial applications [1]. Users should verify density (1.296 g/cm³) and refractive index (1.338) specifications to ensure consistent polymerization outcomes.

Environmental and Regulatory Compliance Testing: Reference Compound

Due to its well-characterized atmospheric fate—including a documented OH radical reaction rate coefficient of (4.51±0.06)×10⁻¹³ cm³ molecule⁻¹ s⁻¹ and an atmospheric lifetime of 40 days [1]—2,2-difluoroethanol is suitable as a reference compound or internal standard in environmental fate studies of fluorinated volatiles. Its intermediate persistence distinguishes it from both shorter-lived 2-fluoroethanol and longer-lived 2,2,2-trifluoroethanol, making it a useful comparator for assessing the environmental impact of novel fluoroalkyl substances.

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